molecular formula C10H12F6N4O4 B13486823 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)

Cat. No.: B13486823
M. Wt: 366.22 g/mol
InChI Key: OYIOCJWGFLGQOY-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid) is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes an imidazo[1,5-a]pyrazine core, making it a valuable scaffold in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with aldehydes or ketones, followed by cyclization to form the imidazo[1,5-a]pyrazine ring. The bis(trifluoroacetic acid) salt form is obtained by treating the amine with trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazin-3-one, while substitution reactions can introduce various functional groups at the amine position.

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one: Another imidazo[1,5-a]pyrazine derivative with different functional groups.

    2,2,2-trifluoro-1-{5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)carbonyl]thiophen-2-yl}ethane-1,1-diol: A compound with a similar core structure but different substituents.

Uniqueness

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine is unique due to its specific amine group and the bis(trifluoroacetic acid) salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid), covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H12F6N4O4

Molecular Weight

366.22 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H10N4.2C2HF3O2/c7-6-9-4-5-3-8-1-2-10(5)6;2*3-2(4,5)1(6)7/h4,8H,1-3H2,(H2,7,9);2*(H,6,7)

InChI Key

OYIOCJWGFLGQOY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=C2N)CN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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